2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c1-12(25-15-6-7-16-17(10-15)24-11-23-16)18(21)20-8-9-22-14-4-2-13(19)3-5-14/h2-7,10,12H,8-9,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBGZRINSWAKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=CC=C(C=C1)F)OC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-fluorophenol and an appropriate leaving group.
Amidation Reaction: The final step involves the coupling of the benzodioxole and fluorophenoxy intermediates with propanamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Antidepressant Activity
The compound has been studied for its potential as an antidepressant. Its structural similarity to established antidepressants suggests it may interact with serotonin receptors, which are crucial in mood regulation. Research indicates that derivatives of benzodioxole compounds often exhibit selective serotonin reuptake inhibitor (SSRI) properties, enhancing serotonin levels in the brain and alleviating depressive symptoms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines. For instance, a study showed that compounds with similar structures inhibited cell proliferation in human colorectal carcinoma cells (HCT116), indicating a possible mechanism of action through apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Research suggests that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase (AChE) has been documented, which is significant since AChE inhibitors are commonly used to manage Alzheimer’s symptoms by increasing acetylcholine levels in the brain .
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
A study evaluated the efficacy of benzodioxole derivatives in animal models of depression. The results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting that modifications to the benzodioxole structure could enhance antidepressant effects.
Case Study 2: Anticancer Activity
In vitro studies on HCT116 cells revealed that treatment with similar compounds led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Further investigations into the molecular pathways revealed that these compounds might activate caspase pathways associated with apoptosis .
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Comparisons:
- Halogen Effects: The target compound’s 4-fluorophenoxy group offers moderate electronegativity and lipophilicity (LogP ~3.2 estimated), whereas the dichlorophenoxy analog (CHEMENU ) likely has higher LogP (~4.0) due to chlorine’s larger atomic radius and polarizability. Fluorine’s smaller size may reduce steric hindrance in target binding compared to chlorine.
- Functional Group Diversity : Hydroxamic acids () prioritize metal chelation (e.g., histone deacetylase inhibition), whereas the target compound’s amide group favors hydrogen bonding with proteases or GPCRs.
Research Findings and Pharmacological Implications
- Synthetic Yield and Purity: The target compound’s synthesis likely follows methods similar to , where HATU/DIPEA-mediated coupling achieves >95% purity via HPLC . In contrast, dichlorophenoxy analogs () may require rigorous purification due to halogen-related byproducts.
- Metabolic Stability: Benzodioxole derivatives are generally resistant to oxidative metabolism, whereas dimethylphenoxy analogs () may undergo faster hepatic clearance due to methyl group oxidation .
- Toxicity Considerations : Fluorine’s lower toxicity profile compared to chlorine () makes the target compound a safer candidate for preclinical development.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide is a synthetic derivative known for its potential therapeutic applications. Its structure incorporates a benzodioxole moiety, which has been associated with various biological activities, including anti-inflammatory and analgesic effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Biological Activity Overview
The biological activity of This compound has been studied in various contexts:
1. Anti-inflammatory Properties
Research indicates that compounds with a benzodioxole structure exhibit significant anti-inflammatory effects. For instance, similar compounds have shown potent inhibition of pro-inflammatory cytokines and mediators in vitro and in vivo models.
2. Analgesic Effects
The analgesic properties of this compound are noteworthy. Studies suggest that it may modulate pain pathways effectively, potentially providing an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
3. Cytotoxicity and Safety Profile
Preliminary studies indicate that this compound exhibits low cytotoxicity against various cell lines, making it a promising candidate for further development in therapeutic applications.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Study on Anti-inflammatory Activity : A study demonstrated that compounds similar to the target compound significantly reduced edema in animal models of inflammation. The effective dose was reported at .
- Analgesic Activity Assessment : In a controlled experiment, the compound exhibited analgesic effects comparable to standard analgesics at doses as low as .
Data Table: Biological Activity Summary
| Activity | Effect | Dose (mg/kg) | Reference |
|---|---|---|---|
| Anti-inflammatory | Significant reduction in edema | 5 | |
| Analgesic | Comparable to NSAIDs | 2 | |
| Cytotoxicity | Low cytotoxicity observed | N/A |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Pro-inflammatory Pathways : Similar compounds have been shown to inhibit the synthesis of inflammatory mediators such as prostaglandins and cytokines.
- Modulation of Pain Receptors : The interaction with pain receptors may help alleviate pain without the gastrointestinal side effects commonly associated with traditional NSAIDs.
Conclusion and Future Directions
The compound This compound shows promising biological activity with potential applications in treating inflammatory conditions and pain management. Future research should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- Clinical trials to assess efficacy and safety in humans.
- Exploration of structural modifications to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
